molecular formula C19H21N3OS B2486523 N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112446-46-4

N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2486523
CAS RN: 1112446-46-4
M. Wt: 339.46
InChI Key: GARSSIJSEQQBAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives, including molecules similar to N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide, involves multiple steps, starting from basic heterocyclic precursors. For instance, 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids can react with dimethylformamide/phosphoroxide chloride or with various amines to yield complex structures showing antianaphylactic activity (Wagner et al., 1993). The reaction of thieno[2,3-b]pyridines with sodium hypochlorite offers a stereoselective approach to form dimeric structures, illustrating the chemical versatility of these compounds (Stroganova et al., 2019).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by their fused ring system, which significantly influences their electronic and spatial configuration. X-ray crystallography and NMR techniques are pivotal in elucidating these complex structures, providing insights into their conformational dynamics and interaction potential. The introduction of various functional groups, such as the pyrrol-1-yl group, impacts the molecule's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Thieno[2,3-b]pyridine derivatives participate in a variety of chemical reactions, including cyclization, alkylation, and reactions with electrophiles, showcasing their reactivity. These reactions are crucial for modifying the chemical structure and enhancing the biological activity of these compounds. For example, the cyclization of N-substituted-2-allenamides leads to the formation of pyrrolidin-5-one-2-carboxamides, demonstrating the synthetic utility of these molecules (Shahriari et al., 2022).

Scientific Research Applications

Synthesis and Structural Analysis

Biological Activity and Antianaphylactic Properties

  • Wagner et al. (1990) synthesized a range of 3-amino-thieno[2,3-b]-2-carboxamides for evaluating their biological activity and as starting materials for tricyclic heterocycles. Some compounds demonstrated anti-allergic activity (Wagner, Vieweg, Leistner, Böhm, Krasselt, Hanfeld, Prantz, & Grupe, 1990).
  • Another study by Wagner et al. (1993) on the synthesis of pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine derivatives from 3-amino-thieno[2,3-b]pyridine-2-carboxamides revealed respectable antianaphylactic activity in some compounds (Wagner, Leistner, Vieweg, Krasselt, & Prantz, 1993).

Chemical Transformations and Novel Compounds

properties

IUPAC Name

N-(4-methylcyclohexyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-6-8-14(9-7-13)21-18(23)17-16(22-11-2-3-12-22)15-5-4-10-20-19(15)24-17/h2-5,10-14H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARSSIJSEQQBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

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